molecular formula C5H10O5 B119500 D-ribulose CAS No. 488-84-6

D-ribulose

Cat. No. B119500
CAS RN: 488-84-6
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-NQXXGFSBSA-N
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Description

D-ribulose is a ketopentose, a monosaccharide containing five carbon atoms, and includes a ketone functional group . It has a chemical formula of C5H10O5 . Two enantiomers are possible: d-ribulose (d-erythro-pentulose) and l-ribulose (l-erythro-pentulose). D-ribulose is the diastereomer of d-xylulose . Ribulose sugars are composed in the pentose phosphate pathway from arabinose . They are important in the formation of many bioactive substances .


Synthesis Analysis

Ribulose 5-phosphate 3-epimerase catalyzes the conversion of Ribulose 5-phosphate into xylulose 5-phosphate . Inactivation of ribulose 5-phosphate 3-epimerase can reduce the consumption of ribulose 5-phosphate, enhancing the carbon flux toward riboflavin biosynthesis .


Molecular Structure Analysis

D-ribulose has a molecular formula of CHO with an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da . It has two defined stereocentres .


Chemical Reactions Analysis

D-ribulose plays a crucial role in various chemical reactions. For example, it is involved in the carboxylation reaction catalyzed by Rubisco . In addition, D-ribulose participates in xylose oxidation reactions, yielding an α-ketoglutarate from xylose .


Physical And Chemical Properties Analysis

D-ribulose has a density of 1.5±0.1 g/cm3, a boiling point of 469.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . It has a molar refractivity of 31.3±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 99.0±3.0 cm3 .

Scientific Research Applications

Biotechnological Production

D-ribulose, a rare sugar with applications in asymmetric synthesis, is usually produced chemically. Research has explored biocatalytic methods for its production. Enterobacter aerogenes ribitol dehydrogenase (EaRDH) has been found effective in converting ribitol to D-ribulose, with an impressive yield of approximately 85%. This biocatalytic process offers a promising alternative for industrial-scale production of D-ribulose and related branched pentoses (Singh et al., 2016).

Enzymatic Metabolism

In the metabolism of D-arabinose and ribitol, D-ribulose acts as an initial catabolic intermediate. For instance, in Escherichia coli and Aerobacter aerogenes, it is converted into D-ribulose-5-phosphate via specific enzymes. The study of kinase-deficient mutants in these organisms demonstrates the potential for other kinases to replace the usual ones responsible for D-ribulose phosphorylation, influencing the metabolism pathways (Leblanc & Mortlock, 1972).

Ribulose Bisphosphate Carboxylase/Oxygenase (RuBisCO) Isolation

D-Ribulose-1,5-bisphosphate carboxylase/oxygenase, a key enzyme in photosynthesis, has been isolated from various sources like spinach leaves and blue-green algae. The isolation and purification methods of this enzyme are crucial for understanding its role in carbon fixation and photosynthesis. Studies demonstrate various techniques for efficient isolation and purification of RuBisCO (Hall & Tolbert, 1978), (Tabita et al., 1974).

Enzymatic Synthesis and Isomerases

D-ribulose and its derivatives like D-ribulose-1,5-bisphosphate are synthesized enzymatically for various applications, including studies in plant biochemistry and photosynthesis. Techniques involving enzymes like hexokinase, glucose 6-phosphate dehydrogenase, and phosphoribulokinase are used for the synthesis of these compounds (Kuehn & Hsu, 1978). Additionally, isomerases like L-fucose isomerase and D-arabinose isomerase are employed for the biocatalytic production of L-fuculose and D-ribulose, which have applications in food, agriculture, and medicine industries (Iqbal et al., 2020).

Applications in Medical and Agricultural Industries

D-ribulose, through its derivatives like D-ribulose-1,5-bisphosphate, plays a significant role in various medical and agricultural applications. Its potential for use in anticancer and antiviral drugs, and as a precursor for other rare sugars of high market value, is being explored. Its production through enzymatic methods is particularly important for meeting the demands of these industries (Iqbal et al., 2019).

Future Directions

Future directions can be referred to a design and development of the pipelines, algorithms, and protocols, integrating state-of-the-art technologies for enzyme-mediated bioremediation, such as synthetic biology, rational enzyme design, directed enzyme evolution, and AI/ML-assisted enzyme engineering . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204115
Record name Ribulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-ribulose

CAS RN

488-84-6, 5556-48-9
Record name D-Ribulose
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Record name Ribulose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Ribulose
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Record name Ribulose
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Record name Ribulose
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Record name D-erythro-pent-2-ulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989
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Record name RIBULOSE, DL-
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Record name RIBULOSE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,610
Citations
W Liang, S Ouyang, N Shaw, A Joachimiak… - The FASEB …, 2011 - ncbi.nlm.nih.gov
… reversible conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate, we have solved, for the first time, the structures of the binary complexes of hRPE with d-ribulose 5-phosphate …
Number of citations: 40 www.ncbi.nlm.nih.gov
MW Iqbal, T Riaz, HAM Hassanin, D Ni, IM Khan… - Enzyme and Microbial …, 2019 - Elsevier
… d-Ribulose and l-fuculose are applicable in a variety of … d-Ribulose is a rare aldopentose that plays a crucial role in … to extract rare sugars such as d-ribulose and l-fuculose by …
Number of citations: 16 www.sciencedirect.com
S Bhattacharya, M Schiavone, J Gomes… - Journal of …, 2004 - Elsevier
A novel scheme employing enzymatic catalysts is described enabling conversion of d-ribulose-1,5-bisphosphate (RuBP) from 3-phospho-d-glycerate (3-PGA) without loss of carbon. …
Number of citations: 35 www.sciencedirect.com
R Sulpice, H Tschoep, M Von Korff… - Plant, Cell & …, 2007 - Wiley Online Library
… for D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in Arabidopsis rosettes. Initial Rubisco activity was assayed at different D-ribulose-1… V max and K m for D-ribulose-1,5-…
Number of citations: 88 onlinelibrary.wiley.com
FC Hartman, MR Harpel - Annual review of biochemistry, 1994 - annualreviews.org
The importance of D-ribulose-1, 5-bisphosphate carboxylase/oxygenase (Ru bisco, EC 4.1. 1. 39) would be difficult to exaggerate, because it provides the only quantitatively significant …
Number of citations: 418 www.annualreviews.org
TS Baker, D Eisenberg, FA Eiserling… - Journal of molecular …, 1975 - Elsevier
Single crystals of d-ribulose-1,5-diphosphate carboxylase from tobacco leaves, Nicotiana tabacum (variety Turkish Samsun), have been examined by X-ray diffraction, electron …
Number of citations: 137 www.sciencedirect.com
MW Iqbal, T Riaz, S Mahmood, K Ali, IM Khan… - International Journal of …, 2021 - Elsevier
… L-Fuculose and D-ribulose are kinds of rare sugars used in … The enzymatic production of L-fuculose and D-ribulose through L-… to produce L-fuculose and D-ribulose and its uses in food, …
Number of citations: 16 www.sciencedirect.com
WT Williamson, WA Wood - Methods in enzymology, 1966 - Elsevier
Publisher Summary This chapter discusses the determination of D-ribulose 5-phosphate 3-epimerase. The assay method determines the rate of formation of D-xylulose 5-phosphate in …
Number of citations: 27 www.sciencedirect.com
EJ Oliver, TM Bisson, DJ LeBlanc, RP Mortlock - Analytical Biochemistry, 1969 - Elsevier
… and d-ribulokinase deficient has been utilized for the oxidation of ribitol to d-ribulose. The yield of d-ribulose was essentially quantitative based upon the amount of ribitol added to the …
Number of citations: 24 www.sciencedirect.com
K Sasajima, M Yoneda - Agricultural and Biological Chemistry, 1974 - Taylor & Francis
… pathway is lacking in these strains and supports the results of enzymatic studies which suggest that mutants Shi5 and Shi7 lack transketolase and that mutant Gluc34 lacks D-ribulose-5…
Number of citations: 25 www.tandfonline.com

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